

3-(Benzylamino)butanamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylamino)butanamide

Cat. No.: B15537469

[Get Quote](#)

Technical Guide: 3-(Benzylamino)propanamide

An In-depth Examination of its Chemical Properties and Synthetic Methodology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "**3-(Benzylamino)butanamide**" did not yield a specific, well-documented compound. This guide focuses on the closely related and structurally confirmed compound, 3-(benzylamino)propanamide, based on the available scientific data. It is presumed that this is the compound of interest.

Introduction

3-(Benzylamino)propanamide is a chemical compound featuring a benzylamine group attached to a propanamide moiety. While extensive biological data for this specific molecule is not readily available in published literature, its structure presents it as a potential building block in medicinal chemistry and organic synthesis. The presence of both a secondary amine and a primary amide group allows for a variety of chemical modifications, making it a candidate for the synthesis of more complex molecules and libraries of compounds for drug discovery screening. This guide provides a summary of its known properties and a representative synthetic protocol.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of 3-(benzylamino)propanamide.

Property	Value	Source
IUPAC Name	3-(benzylamino)propanamide	PubChem
CAS Number	16490-80-5	BOC Sciences[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	BOC Sciences[1]
Molecular Weight	178.23 g/mol	PubChem[2]
Boiling Point	375°C at 760mmHg	BOC Sciences[1]
Density	1.08 g/cm ³	BOC Sciences[1]
SMILES	C1=CC=C(C=C1)CNCCC(=O) N	PubChem[2]
InChI Key	GGJZFUWYCGSBCO- UHFFFAOYSA-N	BOC Sciences[1]

Synthesis of 3-(Benzylamino)propanamide

While specific, detailed experimental protocols for the synthesis of 3-(benzylamino)propanamide are not extensively published, a plausible and representative method involves a two-step process: Michael addition of benzylamine to acrylamide. This approach is a common and efficient method for the synthesis of β -amino amides.

Experimental Protocol: Michael Addition

Reaction Scheme:

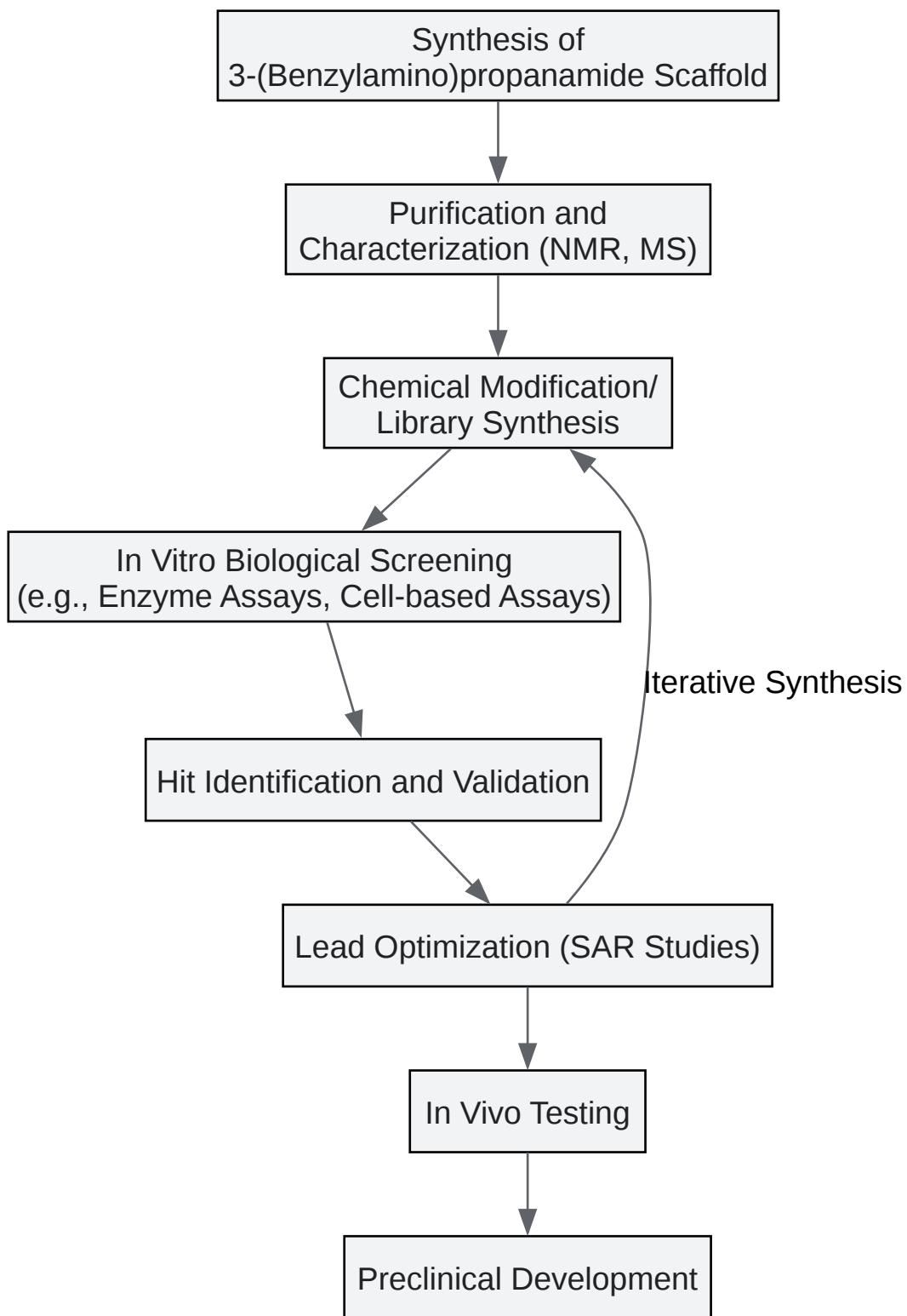
Materials:

- Benzylamine
- Acrylamide
- A suitable solvent (e.g., ethanol, methanol, or water)

- A catalytic amount of a weak base (optional, e.g., triethylamine)
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 equivalent) in the chosen solvent.
- Addition of Reactant: To this solution, add benzylamine (1.0-1.2 equivalents). If a catalyst is used, it can be added at this stage.
- Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a dilute solution of hydrochloric acid to remove any unreacted benzylamine. This is followed by a wash with a saturated solution of sodium bicarbonate to neutralize any excess acid, and finally with brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude 3-(benzylamino)propanamide can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
- Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its structure and purity.

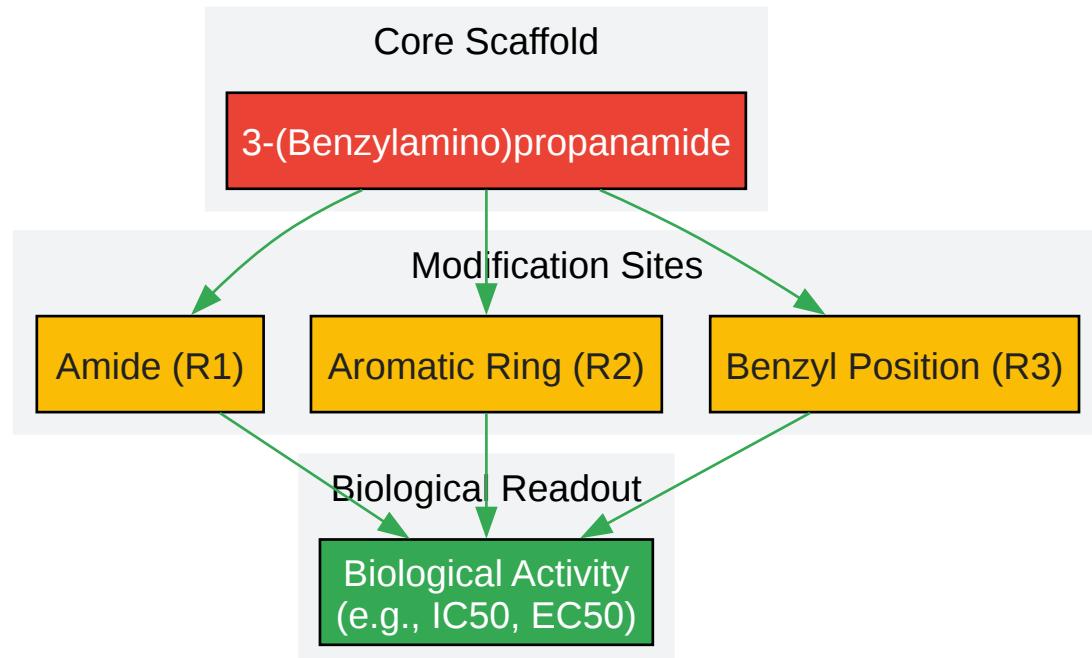

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific, documented biological activity or established signaling pathway for 3-(benzylamino)propanamide. Its structural similarity to other biologically active molecules suggests it could be explored for various therapeutic areas, but dedicated studies are required to ascertain any such effects.

Mandatory Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates a general workflow where a compound like 3-(benzylamino)propanamide could be utilized as a scaffold in a drug discovery program.



[Click to download full resolution via product page](#)

Caption: General drug discovery workflow utilizing a core scaffold.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

This diagram illustrates the logical progression of a hypothetical Structure-Activity Relationship (SAR) study starting from the 3-(benzylamino)propanamide core.

[Click to download full resolution via product page](#)

Caption: Hypothetical SAR exploration from the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 3-Benzylaminopropionamide | C10H14N2O | CID 85451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-(Benzylamino)butanamide CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15537469#3-benzylamino-butanamide-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com